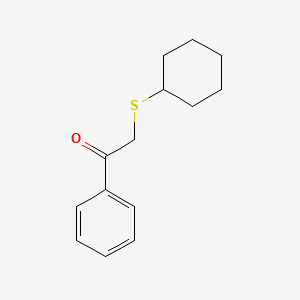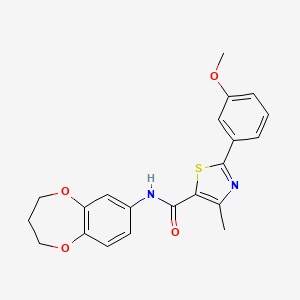![molecular formula C16H21N3O3 B12169849 tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate](/img/structure/B12169849.png)
tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the indole moiety, which can be achieved through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then reacted with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other techniques to improve yield and efficiency.
Chemical Reactions Analysis
Tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors in the body, potentially modulating their activity . This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Tert-butyl {2-[(1H-indol-2-ylcarbonyl)amino]ethyl}carbamate can be compared with other indole derivatives, such as:
Tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate: This compound has a similar structure but differs in the position of the indole substitution.
Tert-butyl carbamate: A simpler compound that lacks the indole moiety and is used in various synthetic applications.
N-Boc-2-aminoacetaldehyde: Another related compound used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines the indole moiety with a carbamate group, providing a versatile scaffold for further functionalization and potential biological activity.
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
tert-butyl N-[2-(1H-indole-2-carbonylamino)ethyl]carbamate |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)18-9-8-17-14(20)13-10-11-6-4-5-7-12(11)19-13/h4-7,10,19H,8-9H2,1-3H3,(H,17,20)(H,18,21) |
InChI Key |
CYPGGDDMLJSQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12169767.png)

![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B12169770.png)


![6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12169779.png)

![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide](/img/structure/B12169807.png)
![N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12169812.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12169813.png)
![2-{[3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid](/img/structure/B12169825.png)
![Diethyl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12169831.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B12169837.png)
![1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12169840.png)
